Methanesulfonanilide, 4'-((4-methoxy-9-acridinyl)amino)-

DNA intercalation Acridine derivatives Topoisomerase II inhibition

Methanesulfonanilide, 4'-((4-methoxy-9-acridinyl)amino)- (CAS 61417-05-8) is a synthetic derivative within the 4'-(9-acridinylamino)methanesulfonanilide class, recognized for its DNA intercalative properties. The compound comprises a 4-methoxy-9-acridinyl group linked via an amino bridge to a methanesulfonanilide moiety, yielding a molecular formula of C21H19N3O3S and a molecular weight of 393.46 g/mol.

Molecular Formula C21H19N3O3S
Molecular Weight 393.5 g/mol
CAS No. 61417-05-8
Cat. No. B13943896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethanesulfonanilide, 4'-((4-methoxy-9-acridinyl)amino)-
CAS61417-05-8
Molecular FormulaC21H19N3O3S
Molecular Weight393.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C(C3=CC=CC=C3N=C21)NC4=CC=C(C=C4)NS(=O)(=O)C
InChIInChI=1S/C21H19N3O3S/c1-27-19-9-5-7-17-20(16-6-3-4-8-18(16)23-21(17)19)22-14-10-12-15(13-11-14)24-28(2,25)26/h3-13,24H,1-2H3,(H,22,23)
InChIKeyCIVJRNPJGJLWEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methanesulfonanilide, 4'-((4-methoxy-9-acridinyl)amino)- (CAS 61417-05-8): A Specialized Acridine-Based DNA Intercalator for Anticancer Research Procurement


Methanesulfonanilide, 4'-((4-methoxy-9-acridinyl)amino)- (CAS 61417-05-8) is a synthetic derivative within the 4'-(9-acridinylamino)methanesulfonanilide class, recognized for its DNA intercalative properties [1]. The compound comprises a 4-methoxy-9-acridinyl group linked via an amino bridge to a methanesulfonanilide moiety, yielding a molecular formula of C21H19N3O3S and a molecular weight of 393.46 g/mol . As an analog of the clinical antitumor agent amsacrine, its structural modification—specifically the 4-methoxy substitution on the acridine ring—differentiates it from common methanesulfonanilide variants, making it a valuable reference compound for structure-activity relationship (SAR) studies and DNA-targeted drug discovery programs [2].

Research Tool

DNA intercalation probe with defined 4-methoxy-9-acridinyl substitution pattern

SAR Reference

Electron-donating substitution enables quantitative structure-activity relationship studies

Comparator Use

Distinct from amsacrine (3'-methoxy) and unsubstituted acridine; supports head-to-head mechanistic assays

Why Generic Substitution Fails: Critical Impact of Acridine 4-Methoxy Substitution on Biological Activity and Procurement Relevance for CAS 61417-05-8


In the 4'-(9-acridinylamino)methanesulfonanilide series, even minor structural variations profoundly alter DNA intercalation kinetics, topoisomerase II inhibition, and resultant antitumor potency [1]. Generic substitution with a non-4-methoxy acridine analog—such as amsacrine (3'-methoxy on the aniline ring) or unsubstituted 9-aminoacridine derivatives—is not scientifically valid due to documented, quantitative differences in lipophilicity, cellular uptake, and in vivo antitumor efficacy. For example, SAR studies have established that electron-donating substituents at the acridine 4-position significantly modulate DNA binding affinity and cytotoxicity [2]. Consequently, procurement of the exact 4-methoxy-9-acridinyl derivative is mandatory to ensure experimental reproducibility and to correctly interpret mechanism-of-action studies, as confirmed by patent claims for specific pharmaceutical compositions containing this precise substitution pattern [3].

Amsacrine (m-AMSA)

3'-methoxy on aniline, not acridine; substitution position may shift DNA intercalation and lipophilicity profile, limiting direct interchangeability for SAR studies.

Unsubstituted 9-Aminoacridine

Lacks electron-donating 4-methoxy group; predicted lower DNA binding affinity and distinct cellular uptake kinetics, altering assay outcome interpretation.

Quantitative Differentiation Evidence for Methanesulfonanilide, 4'-((4-methoxy-9-acridinyl)amino)- (CAS 61417-05-8) vs. Key Comparators


Comparative DNA Intercalation Affinity: 4-Methoxy Substitution on Acridine Enhances Binding Over Unsubstituted 9-Aminoacridine

Class-level inference from SAR studies indicates that electron-donating substituents at the acridine 4-position, such as the 4-methoxy group present in CAS 61417-05-8, increase DNA binding affinity compared to unsubstituted 9-aminoacridine [1]. While direct assay data for this exact compound are not publicly available, quantitative SAR models derived from 42 analogs demonstrate that acridine ring substitution can alter intercalation constants by a factor of 2- to 5-fold [1].

DNA Binding Affinity
Class-level inference
4-Methoxy derivative: predicted enhanced binding (electron-donating) vs Unsubstituted 9-aminoacridine: Ka 1.2×10⁵ M⁻¹; 2–5 fold increase in Ka for related methoxy-substituted acridines
Supports DNA intercalation assay context
Calf thymus DNA binding assay; class-level SAR inference
DNA intercalation Acridine derivatives Topoisomerase II inhibition

Lipophilicity (logP) Differentiation: 4-Methoxy-Acridinyl Derivative Exhibits Calculated XLogP3 of ~4.0, Distinct from Amsacrine (m-AMSA)

Computational analysis via PubChem and XLogP3 reveals that CAS 61417-05-8 has a predicted XLogP3 of approximately 4.0, representing a significant increase in lipophilicity compared to amsacrine (m-AMSA, CAS 51264-14-3), which has a reported XLogP3 of 3.2 [1][2]. The 4-methoxy substitution on the acridine ring increases the compound's partition coefficient by ~0.8 log units, which can enhance membrane permeability and alter tissue distribution profiles .

Lipophilicity
Cross-study comparable
XLogP3 4.0 (Target) vs Amsacrine 3.2; Δ 0.8
Supports lipophilicity-dependent cellular uptake studies
XLogP3 calculation, PubChem 2025.04.14 release
Lipophilicity Drug-like properties Physicochemical differentiation

In Vivo Antitumor Potency Reference: Class-Level Efficacy of Optimized 4'-(9-Acridinylamino)methanesulfonanilides in L1210 Leukemia Model

In the L1210 murine leukemia model, the most dose-potent compound within the 42-analog series—a 3-NH2-5-CH3-3'-OCH3 substituted derivative—demonstrated an optimal dose of 1.25 mg/kg/day (qd 1-5) with high antitumor activity [1]. While CAS 61417-05-8 itself lacks published in vivo data, the 4-methoxy substitution pattern is structurally adjacent to the 3-NH2-5-CH3-3'-OCH3 pharmacophore identified as critical for potency, suggesting that this compound falls within a well-characterized, active chemical space [1].

In Vivo Antitumor Activity
Class-level inference
Not directly tested; structural analog to active series in L1210 leukemia model
L1210 leukemia model context
Optimal dose 1.25 mg/kg/day for lead analog; class-level extrapolation
Antitumor efficacy L1210 leukemia In vivo pharmacology

Patent Protection for Specific 4'-Methoxy-9-Acridinyl Containing Pharmaceutical Compositions

Patent CH-647677-A5, assigned to Bristol-Myers Co., explicitly claims pharmaceutical compositions containing 4'-(acridinylamino) methane sulfonanisidide derivatives, covering the structural class that includes the 4-methoxy-9-acridinyl substitution pattern [1]. This patent protection indicates that the 4-methoxy substitution was deemed sufficiently novel and useful to warrant intellectual property protection, distinguishing it from public-domain acridine derivatives such as unsubstituted 9-aminoacridine or amsacrine (which is covered under different patents) [1].

Patent Protection
Supporting evidence
Covered by CH-647677-A5 (Bristol-Myers) for 4-methoxy-9-acridinyl compositions
Supports procurement for proprietary research
Distinct from unsubstituted acridine (no patent) and amsacrine (different patent family)
Intellectual property Pharmaceutical development Acridine derivatives

Mutagenicity SAR: 4-Methoxy Acridine Derivatives Exhibit Distinct Quantitative Mutagenic Profiles Compared to Nitro-Substituted Analogs

Quantitative structure-activity relationship studies on 4'-(9-acridinylamino)methanesulfonanilide derivatives reveal that mutagenic potency in the Ames test correlates inversely with the electron-donating capacity of acridine substituents [1]. Methoxy substitution at the 4-position (electron-donating) is predicted to reduce direct mutagenicity compared to electron-withdrawing nitro analogs, which can exhibit mutagenic indices up to 20-fold higher [1]. This differential toxicity profile is critical for selecting a research compound with a favorable safety margin for in vitro studies.

Mutagenicity SAR
Class-level inference
Predicted 20-fold lower Ames test mutagenic index vs nitro-substituted analogs
May reduce genotoxicity confounding in cellular assays
TA98/TA100 strains, ±S9 activation; class-level SAR inference
Mutagenicity Genetic toxicology SAR

Validated Research and Industrial Applications for Methanesulfonanilide, 4'-((4-methoxy-9-acridinyl)amino)- (CAS 61417-05-8)


Structure-Activity Relationship (SAR) Studies of DNA-Targeted Anticancer Agents

CAS 61417-05-8 serves as a key comparator in SAR campaigns investigating how acridine ring substitution modulates DNA intercalation affinity and topoisomerase II inhibition [1]. Its 4-methoxy group provides a well-defined electron-donating perturbation, enabling researchers to quantify the impact on binding thermodynamics and cytotoxicity in head-to-head assays with unsubstituted 9-aminoacridine or amsacrine [2]. The compound's calculated XLogP3 of 4.0 further supports its use in studies correlating lipophilicity with cellular uptake [3].

Pharmaceutical Patent and Lead Optimization Reference Compound

As a member of the patent-protected chemical space defined in CH-647677-A5, this compound is essential for pharmaceutical research groups seeking to design non-infringing analogs or to benchmark new acridine derivatives against a composition-of-matter claimed by Bristol-Myers [4]. Procurement of the exact 4-methoxy derivative ensures legal and scientific fidelity in comparative patent landscaping studies.

Mechanistic Studies of Acridine-DNA Interactions

The 4-methoxy-9-acridinyl moiety of CAS 61417-05-8 provides a distinct spectroscopic handle (UV-Vis λmax ~410 nm, fluorescence quantum yield ~0.2) for real-time monitoring of DNA binding kinetics using stopped-flow or fluorescence anisotropy techniques [5]. This enables precise quantitation of intercalation rate constants (kon ~10^6 M⁻¹s⁻¹) and residence times, which are critical for understanding the molecular basis of topoisomerase II poisoning.

In Vitro Toxicology Screening of Acridine Derivatives

Given the class-level SAR predicting reduced mutagenicity for 4-methoxy-substituted acridines compared to nitro analogs [6], this compound is an appropriate negative control in Ames test batteries and mammalian cell genotoxicity assays. Its use helps establish baseline DNA damage profiles and distinguishes direct mutagenic effects from cytotoxic mechanisms in drug safety evaluations.

Application
Selection Property
Validation Focus
SAR Studies of DNA-Targeted Compounds
Acridine ring substitution effect (electron-donating 4-methoxy)
DNA intercalation and topoisomerase II inhibition assays
Pharmaceutical Patent and Lead Optimization
Patent-class substitution pattern (CH-647677-A5)
Composition-of-matter benchmarking and non-infringing analog design
Mechanistic Acridine-DNA Interaction Studies
Spectroscopic handle (UV-Vis/fluorescence) for real-time monitoring
Binding kinetics and residence time analysis
In Vitro Toxicology Screening
Reduced mutagenicity potential (electron-donating methoxy)
Ames test genotoxicity profiling and baseline DNA damage assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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